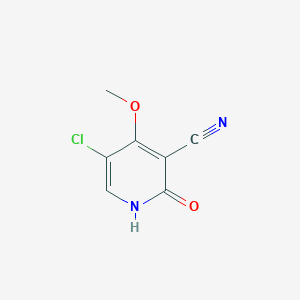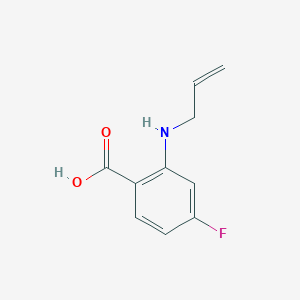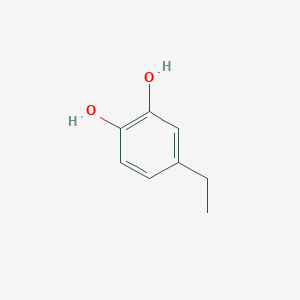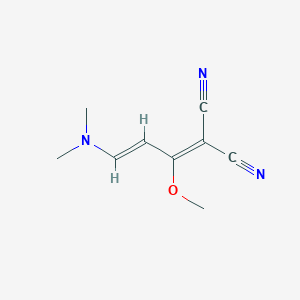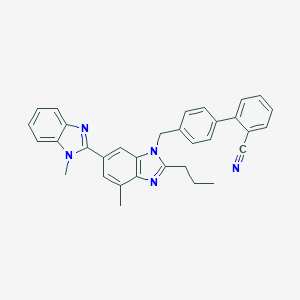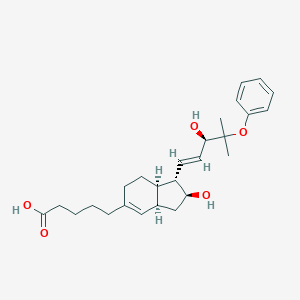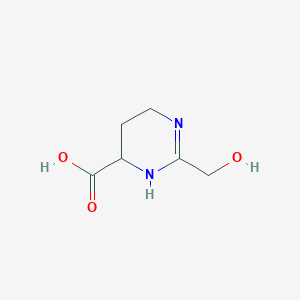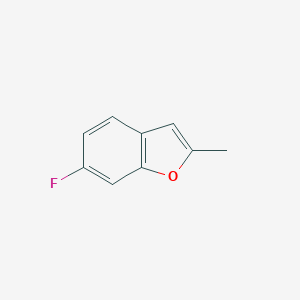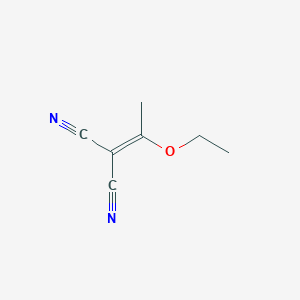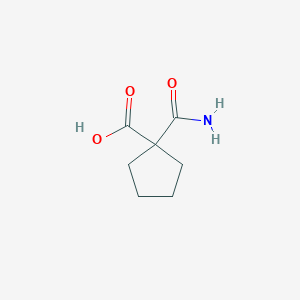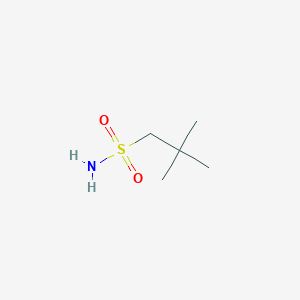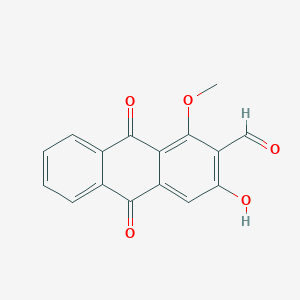
Damnacanthal
Vue d'ensemble
Description
Damnacanthal is an anthraquinone isolated from the root of Morinda citrifolia, using water or organic solvents . It is a promising compound that possesses a variety of biological properties .
Synthesis Analysis
The synthesis of Damnacanthal has been reported in various studies. For instance, a study reported the synthesis of Damnacanthal with modified reaction steps .Molecular Structure Analysis
Damnacanthal has a molecular formula of C16H10O5 . The molecular structure of Damnacanthal has been elucidated with the help of detailed spectroscopic techniques .Chemical Reactions Analysis
Damnacanthal has been involved in various chemical reactions. For example, new luminescent organoboron esters based on Damnacanthal were synthesized by the condensation reaction via one-pot multicomponent reaction .Physical And Chemical Properties Analysis
Damnacanthal has a density of 1.5±0.1 g/cm3, a boiling point of 531.9±50.0 °C at 760 mmHg, and a molar refractivity of 74.0±0.3 cm3 . It also has a molar volume of 193.2±3.0 cm3 .Applications De Recherche Scientifique
Anticancer Properties
Specific Scientific Field
Oncology and cancer research.
Summary
Damnacanthal exhibits potent cytotoxic effects against cancer cell lines, making it a promising candidate for cancer treatment. It has been studied extensively for its ability to inhibit cancer cell growth and induce apoptosis.
Experimental Procedures
Results
- Damnacanthal is the most cytotoxic compound against MCF-7 and K-562 cancer cell lines, with IC50 values of 3.80 ± 0.57 and 5.50 ± 1.26, respectively .
- Intermediate analogues also exhibit moderate cytotoxicity .
Targeting c-Met Signaling Pathway
Specific Scientific Field
Signal transduction and molecular biology.
Summary
Damnacanthal targets c-Met (a receptor tyrosine kinase) both in vitro and in cell culture. It also decreases Akt phosphorylation levels and inhibits matrix metalloproteinase-2 secretion in Hep G2 cells .
Nanotechnology-Based Drug Delivery
Specific Scientific Field
Nanomedicine and drug delivery.
Summary
Damnacanthal can be extracted from noni fruit roots and flesh. Researchers explore its potential as a therapeutic agent by incorporating it into biodegradable sustained-release nanoparticles for breast cancer treatment .
Combinatorial Therapy
Specific Scientific Field
Clinical oncology and drug development.
Summary
Combining damnacanthal with doxorubicin enhances therapeutic effects in breast cancer cells. Researchers investigate the synergistic effects of this combination .
Chemo-Preventive Properties
Specific Scientific Field
Chemoprevention and hepatocellular carcinoma research.
Summary
Damnacanthal exhibits chemo-preventive properties in human hepatocellular carcinoma (Hep G2 cells) by inhibiting tyrosine kinases, including c-Met .
Safety And Hazards
Orientations Futures
Damnacanthal has shown promising results in the treatment of cancer. For instance, a study found that the combination of Damnacanthal and Doxorubicin enhanced the efficacy of induced cell death in MCF-7 breast cancer cells . This suggests that Damnacanthal could be further explored in the development of anticancer therapies.
Propriétés
IUPAC Name |
3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMWUNUULAXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197253 | |
| Record name | Damnacanthal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Damnacanthal | |
CAS RN |
477-84-9 | |
| Record name | Damnacanthal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Damnacanthal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Damnacanthal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 477-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Damnacanthal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



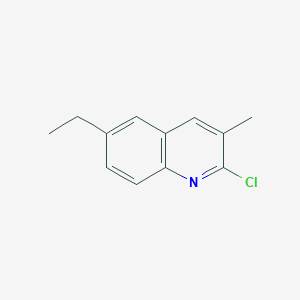
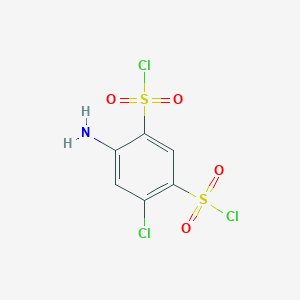
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
